N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Cyclopentylamine Reaction: Cyclopentylamine is reacted with a suitable pyrimidine precursor under basic conditions to form the cyclopentyl-substituted pyrimidine.
Methylation: The cyclopentyl-substituted pyrimidine is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Cyclization: The methylated intermediate undergoes cyclization to form the final pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or pyrimidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and other diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolopyrimidine scaffold.
Palbociclib: Another CDK4/6 inhibitor with a pyridopyrimidine scaffold.
Tofacitinib: A JAK inhibitor with a similar pyrrolopyrimidine structure.
Uniqueness
N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. Its cyclopentyl and methyl groups contribute to its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H16N4 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H16N4/c1-16(9-4-2-3-5-9)12-10-6-7-13-11(10)14-8-15-12/h6-9H,2-5H2,1H3,(H,13,14,15) |
InChI Key |
IQELVAHZGXJFFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
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